molecular formula C8H9NO2 B1679010 1,2-DIMETHYL-3-NITROBENZENE CAS No. 25168-04-1

1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B1679010
CAS No.: 25168-04-1
M. Wt: 151.16 g/mol
InChI Key: FVHAWXWFPBPFOS-UHFFFAOYSA-N
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Description

1,2-DIMETHYL-3-NITROBENZENE: is an organic compound with the chemical formula C8H9NO2 . It is a derivative of o-xylene, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (-NO2). This compound is a yellow-colored, clear liquid with a characteristic odor and is almost insoluble in water . It is primarily used as an intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-DIMETHYL-3-NITROBENZENE is primarily synthesized through the nitration of o-xylene. The nitration process involves the reaction of o-xylene with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a temperature range of 120-140°C for about 4-6 hours . The molar ratio of o-xylene to the mixed acid is generally 1:1.2-1.5 .

Industrial Production Methods: An efficient continuous-flow nitration process has been developed for the industrial production of 3-nitro-o-xylene. This process optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, sulfuric acid concentration, flow rate, and residence time. Under optimal conditions, the yield of 3-nitro-o-xylene can reach 94.1%, with a product throughput of 800 g/h .

Mechanism of Action

The mechanism of action of 3-nitro-o-xylene involves its ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 1,2-DIMETHYL-3-NITROBENZENE is unique due to its specific position of the nitro group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Its high yield and efficiency in industrial production also make it a preferred choice for various applications .

Properties

IUPAC Name

1,2-dimethyl-3-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3
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InChI Key

FVHAWXWFPBPFOS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,2-DIMETHYL-3-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025132
Record name 1,2-Dimethyl-3-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,2-dimethyl-3-nitrobenzene is a yellow liquid. (NTP, 1992), Liquid
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 240 °C
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Flash Point

225 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol and carbon tetrachloride
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Density

1.1402 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1402 g/cu cm at 20 °C
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Vapor Density

5.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0172 mm Hg at 25 °C /extrapolated/
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Color/Form

Pale yellow oil

CAS No.

83-41-0, 25168-04-1
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Melting Point

45 to 48 °F (NTP, 1992), 15 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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